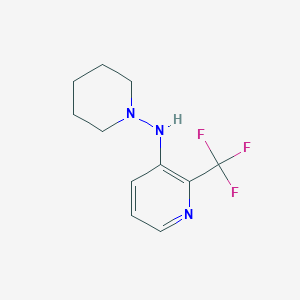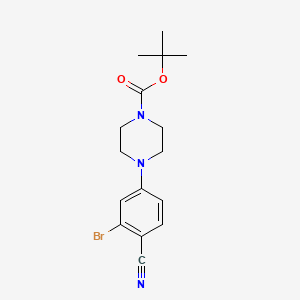![molecular formula C17H15F3N4 B1401756 Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-87-4](/img/structure/B1401756.png)
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
説明
The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a trifluoromethyl group . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms, and they are known for their broad range of chemical and biological properties . Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are commonly used in the synthesis of drugs and other chemicals .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazoles and pyridines can be synthesized through various methods . For instance, pyrazoles can be synthesized from the reaction of hydrazines with 1,3-diketones . Pyridines can be synthesized through several methods, including the Chichibabin synthesis (from aldehydes and ammonia) and the Bohlmann-Rahtz pyridine synthesis (from enaminones and alkynes) .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole and pyridine rings are aromatic and planar, which could contribute to the stability of the molecule . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Structural and Optical Properties
A study by Palion-Gazda et al. (2019) explored the impact of amine donors and nitrogen-based π-deficient heterocycles, like pyrazole and pyridine derivatives, on various properties including thermal, redox, UV–Vis absorption, and emission properties. The research highlighted the structure-dependent fluorescence properties of these compounds, which can be significant in developing new materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) and sensors (Palion-Gazda et al., 2019).
Synthetic Pathways and Applications
Gunasekaran et al. (2014) reported on the l-Proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing a domino reaction that leads to the creation of a six-membered ring. This methodology is noteworthy for its efficiency and the potential to produce diverse pyrazolopyridine derivatives, which could be pivotal in pharmaceutical chemistry and material science (Gunasekaran et al., 2014).
Catalysis and Green Chemistry
Rahmani et al. (2018) discussed the synthesis of pyridine-pyrimidines and their derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This research is indicative of the advancements in catalysis and green chemistry, focusing on the synthesis of heterocyclic compounds in a more environmentally friendly manner (Rahmani et al., 2018)
Anticancer Applications
Research by Chavva et al. (2013) on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives highlighted their potential as anticancer agents. The study identified compounds with promising bioactivity against various cancer cell lines, underscoring the therapeutic potential of such chemical structures in oncology (Chavva et al., 2013).
Molecular Structure and Interactions
Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies are crucial for understanding the molecular interactions and structural stability of heterocyclic compounds, which can have implications in drug design and material science (Shawish et al., 2021).
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-11(4-6-12)14-7-8-21-23-14/h3-10H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJHUHBVGFBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NN3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
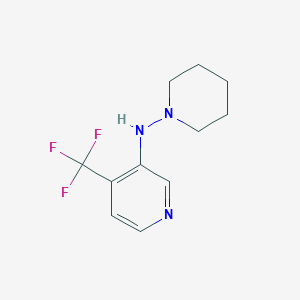
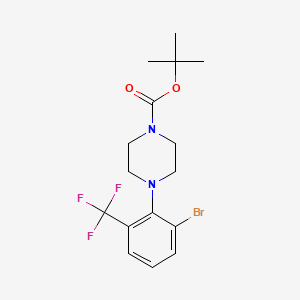
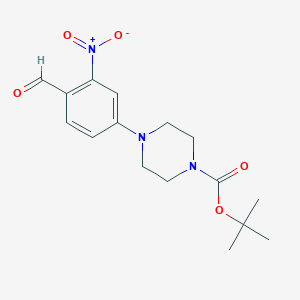
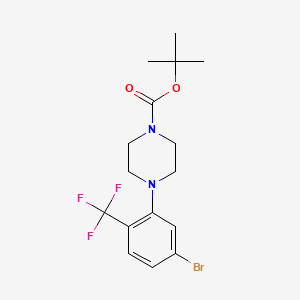
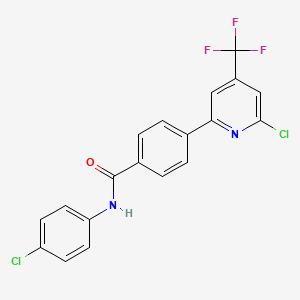
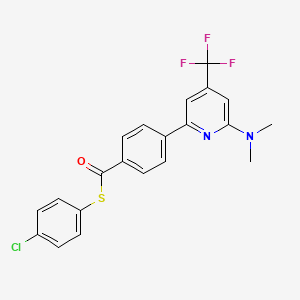
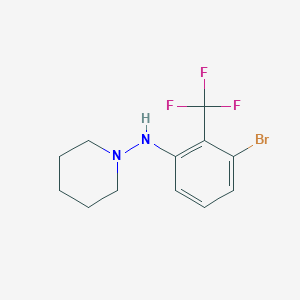

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)
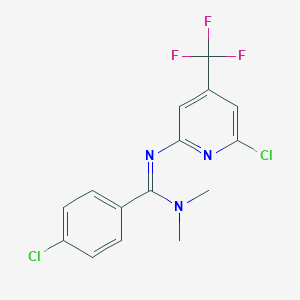
![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
